![molecular formula C16H14FNO5S B2381989 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole CAS No. 2411264-66-7](/img/structure/B2381989.png)
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole, also known as FSMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of FSIM is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cellular processes. FSIM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses. In addition, FSIM has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
FSIM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, FSIM induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In inflammation, FSIM reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. In neurological disorders, FSIM reduces oxidative stress and inflammation, and protects neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
FSIM has several advantages for lab experiments, including its high potency and selectivity, and its ability to inhibit multiple pathways involved in cellular processes. However, FSIM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on FSIM, including the development of more efficient synthesis methods, the identification of new targets and pathways for FSIM, and the evaluation of its potential in combination with other drugs for cancer treatment and other diseases. Additionally, the development of FSIM analogs with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of FSIM involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 4-fluorobenzoyl chloride to form 4-methoxybenzyl 4-fluorobenzoate. This intermediate is then reacted with 2,3-dioxo-1H-isoindole-7-sulfonyl chloride to produce FSIM. The overall yield of this synthesis method is approximately 43%.
Applications De Recherche Scientifique
FSIM has been extensively studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, FSIM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. Inflammation is a common factor in many diseases, and FSIM has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, FSIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
7-fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-12-7-5-11(6-8-12)9-18-10-14-13(16(18)19)3-2-4-15(14)23-24(17,20)21/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUTPXFYUXWDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

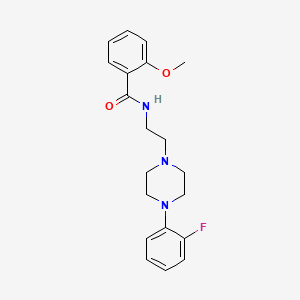
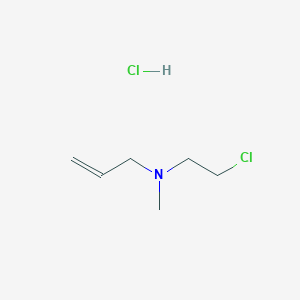
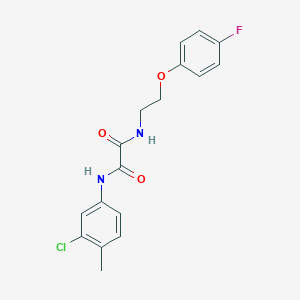
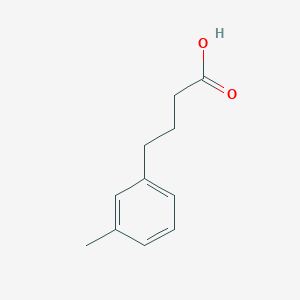
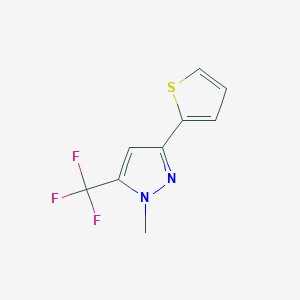


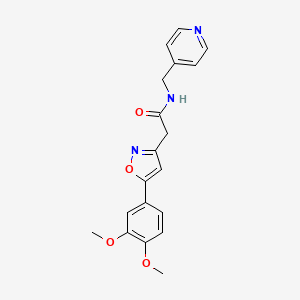
![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)
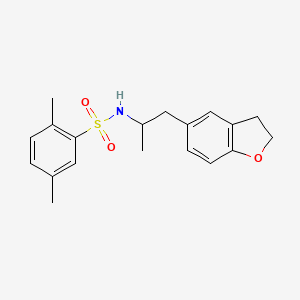
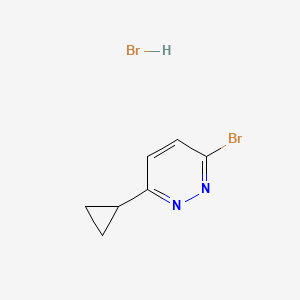
![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)
